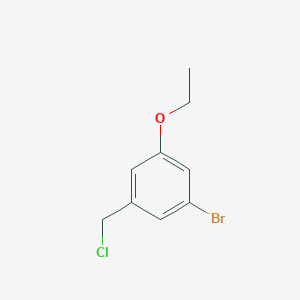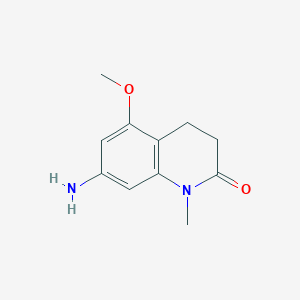![molecular formula C38H20Br2 B13870331 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene typically involves multi-step organic reactions. These steps may include:
Formation of the core heptacyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of bromine atoms: Bromination reactions using reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of phenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions using phenyl precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Friedel-Crafts Reactions: Aluminum chloride (AlCl3) as a catalyst for alkylation or acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl ketones, while reduction may produce brominated phenyl alcohols.
科学的研究の応用
8,22-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene involves its interaction with molecular targets and pathways. These interactions can be studied using techniques such as:
Molecular docking: To predict binding sites and affinities.
Spectroscopy: To analyze structural changes upon interaction with targets.
類似化合物との比較
Similar Compounds
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 3-Hydroxy-9,9,16,16-tetramethyl-8-oxa-14,23,25-triazaheptacyclo[17.5.2.0 1,17.0 3,15.0 4,13.0 7,12.0 19,23]hexacosa-4,6,10,12,14-pentaen-24,26-dion-14-oxid
Uniqueness
8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene stands out due to its heptacyclic structure and the presence of multiple bromine and phenyl groups, which confer unique chemical and physical properties.
特性
分子式 |
C38H20Br2 |
|---|---|
分子量 |
636.4 g/mol |
IUPAC名 |
8,22-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-33-23(29)13-7-15-25(33)35-31(21-9-3-1-4-10-21)36-26-16-8-14-24-30(40)20-18-28(34(24)26)38(36)32(37(27)35)22-11-5-2-6-12-22/h1-20H |
InChIキー |
NBSMFMCDLYPRAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=C8C6=CC=CC8=C(C=C7)Br)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


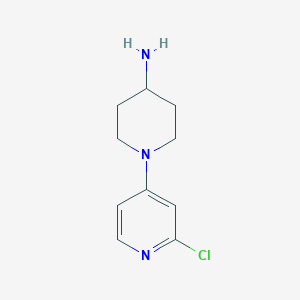


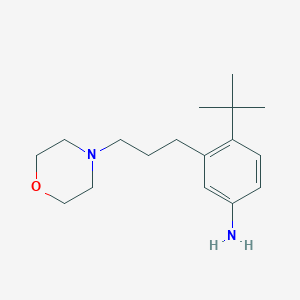
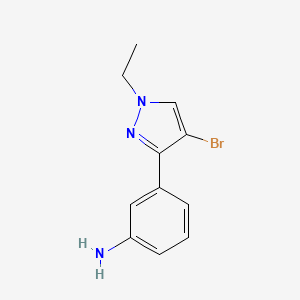
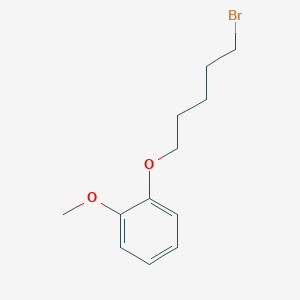
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
